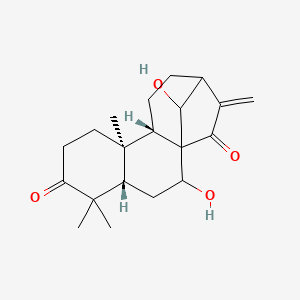

7,14-Dihydroxykaur-16-ene-3,15-dione

Description

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(2R,4S,9R,10S)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione |

InChI |

InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11?,12-,13+,15+,17?,19-,20?/m0/s1 |

InChI Key |

UCDVIBNDYLUWFP-CHIXHNRLSA-N |

SMILES |

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1C[C@H](C34[C@H]2CCC(C3O)C(=C)C4=O)O)(C)C |

Canonical SMILES |

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C |

Synonyms |

(7R,14R)-ent-7,14,dihydroxy-(-)-kaur-16-en-3,15-dione glaucocalyxin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of ent-kaurane diterpenoids is highly dependent on their substituents and stereochemistry. Below is a comparative analysis of 7,14-Dihydroxykaur-16-ene-3,15-dione and its structural analogs:

Key Findings

Antiviral Activity : 7,14-Dihydroxykaur-16-ene-3,15-dione exhibits strong binding affinity to SARS-CoV-2 proteins (3CLpro: ΔG = -7.4 kcal/mol; PLpro: ΔG = -7.0 kcal/mol), outperforming analogs like 7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate (ΔG = -6.2 kcal/mol for 3CLpro) .

Anti-Leukemic Activity : SGP-17-S, a dehydroxylated analog, shows potent PARP1 inhibition (IC₅₀ = 1.2 µM) but lacks the hydroxyl groups critical for 7,14-Dihydroxykaur-16-ene-3,15-dione’s antiviral effects, suggesting divergent structure-activity relationships .

Solubility and Bioavailability : The additional hydroxyl groups in 7β,11β,14β,20-Tetrahydroxy-ent-kaur-16-en-6,15-dione enhance water solubility compared to 7,14-Dihydroxykaur-16-ene-3,15-dione, but may reduce membrane permeability .

Structural Complexity : Compounds like Amethystoidin A and Glaucocalyxin D demonstrate that acetylation or additional ketone groups (e.g., at C11) can alter target specificity, such as shifting activity from antiviral to antitumor pathways .

Pharmacological Implications

- The 7,14-dihydroxy motif in 7,14-Dihydroxykaur-16-ene-3,15-dione is essential for its dual antiviral and anti-inflammatory roles, likely due to hydrogen bonding with viral proteases and host inflammatory mediators .

- In contrast, C3/C15-dione groups (as in SGP-17-S) are critical for PARP1 inhibition, highlighting the versatility of the ent-kaurane scaffold in targeting diverse pathways .

Preparation Methods

Plant Material Selection and Pretreatment

7,14-Dihydroxykaur-16-ene-3,15-dione is predominantly isolated from species within the Euphorbiaceae family, notably Croton tonkinensis and related genera. Fresh or air-dried plant material (leaves, stems, or whole plants) is ground into a coarse powder to maximize surface area for solvent penetration. For example, a study on Hyptis brevipes utilized 716 g of air-dried whole plant material, ground and subjected to sequential solvent extraction.

Solvent Extraction Techniques

Methanol is the most commonly employed solvent due to its efficacy in extracting polar and semi-polar diterpenoids. A typical protocol involves:

-

Maceration : Soaking plant material in methanol (3 × 3 L per kg of dry weight) for 24–48 hours at room temperature.

-

Filtration and Concentration : The combined methanolic extract is filtered and evaporated under reduced pressure using a rotary evaporator to yield a crude residue.

For less polar derivatives, chloroform or dichloromethane may be used. In one study, the chloroform-soluble fraction of Hyptis brevipes exhibited bioactive properties, leading to the isolation of diterpenoids via bioassay-guided fractionation.

Table 1: Solvent Systems and Yields for Natural Extraction

| Plant Source | Solvent Used | Extraction Duration | Crude Yield (g/kg) | Reference |

|---|---|---|---|---|

| Croton tonkinensis | Methanol | 72 hours | 12.5 | |

| Hyptis brevipes | Chloroform | 48 hours | 8.2 |

Chromatographic Purification

Column Chromatography

The crude extract is fractionated using silica gel column chromatography with gradient elution. A hexane-ethyl acetate-methanol system is frequently employed:

Bioassay-Guided Fractionation

Active fractions are identified using cytotoxicity assays (e.g., MCF-7 breast cancer cells). For instance, brevipolides from Hyptis brevipes were isolated after confirming activity with an ED50 of 3.6 μM.

Structural Elucidation and Characterization

Spectroscopic Analysis

Table 2: Key NMR Assignments for 7,14-Dihydroxykaur-16-ene-3,15-dione

| Carbon Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity |

|---|---|---|---|

| C-3 | 178.3 | - | - |

| C-15 | 216.5 | - | - |

| C-16 | 124.7 | 5.45 | d (10.2 Hz) |

| C-20 | 28.1 | 1.25 | s |

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously confirms the absolute configuration. For example, the (7R,14R) configuration was established for glaucocalyxin A using this method.

Semi-Synthetic Modifications

While natural extraction remains the primary source, semi-synthetic approaches have been explored:

-

Acetylation : Treatment with acetic anhydride yields acetylated derivatives at C-7 or C-14 hydroxyl groups, enhancing bioavailability.

-

Oxidation : Jones oxidation converts hydroxyl groups to ketones, though this is less common due to the compound’s inherent ketone functionalities.

Pharmacokinetic Profiling

Drug-Likeness Assessment

Lipinski’s Rule of Five evaluations predict moderate oral bioavailability:

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural identity of 7,14-Dihydroxykaur-16-ene-3,15-dione?

Methodological Answer:

To confirm structural identity, use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assign proton (¹H) and carbon (¹³C) signals, focusing on kaurane diterpene skeletal features (e.g., exocyclic double bond at C16 and hydroxyl groups at C7/C14). Compare with PubChem data for analogous diterpenes .

- X-ray Crystallography: Resolve absolute stereochemistry if crystalline derivatives are obtainable.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₂₈O₄) with <2 ppm error.

- Infrared (IR) Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.

Data Analysis: Cross-reference spectral data with computational predictions (DFT/NMR) and existing literature. Ensure consistency in solvent and instrument calibration .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

Prioritize assays aligned with its structural analogs (e.g., anti-inflammatory or cytotoxic diterpenes):

- Cytotoxicity Screening: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (10–100 µM).

- Anti-inflammatory Activity: Measure inhibition of NO production in LPS-induced macrophages.

- Enzyme Inhibition: Test against kinases (e.g., PKA) or cyclooxygenases (COX-1/COX-2) using fluorometric/colorimetric kits.

Experimental Design: Replicate assays in triplicate, report IC₅₀ values with 95% confidence intervals, and validate via statistical tests (e.g., ANOVA) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or purity. Address this via:

- Meta-Analysis: Systematically compare studies, noting differences in solvent systems (e.g., DMSO vs. ethanol), cell passage numbers, or assay protocols .

- Reproducibility Trials: Replicate key studies under standardized conditions (e.g., ATCC cell lines, identical batch compounds).

- Purity Validation: Use HPLC-UV/ELSD (>95% purity) and quantify degradation products under assay conditions (e.g., pH/temperature stability).

- Mechanistic Profiling: Compare transcriptomic or proteomic responses across models to identify context-dependent effects .

Advanced: What experimental designs are optimal for studying its mechanism of action under variable physiological conditions?

Methodological Answer:

Adopt a factorial design to isolate variables:

- Independent Variables: pH (5.5 vs. 7.4), temperature (37°C vs. 42°C), and oxidative stress (H₂O₂ exposure).

- Dependent Variables: Measure ROS levels, apoptosis markers (caspase-3), or mitochondrial membrane potential (JC-1 dye).

Statistical Framework: Use multivariate ANOVA to assess interactions. Include blocking for batch effects (e.g., cell culture dates).

Theoretical Basis: Link findings to diterpene structure-activity relationships (e.g., hydroxyl group positioning and membrane permeability) .

Advanced: How to integrate computational modeling with experimental data to predict its pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model membrane permeation (e.g., POPC bilayers) to predict logP and blood-brain barrier penetration.

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and half-life. Validate with in vitro Caco-2 permeability assays.

- Docking Studies: Target proteins (e.g., NF-κB or PI3K) to hypothesize binding modes. Cross-validate with SPR (surface plasmon resonance) for affinity measurements.

Data Integration: Compare computational predictions with experimental LC-MS/MS pharmacokinetic profiles in rodent models .

Basic: What chromatographic techniques are effective for isolating 7,14-Dihydroxykaur-16-ene-3,15-dione from natural sources?

Methodological Answer:

- Extraction: Use methanol or ethyl acetate for plant material maceration.

- Fractionation: Employ vacuum liquid chromatography (VLC) with gradient elution (hexane:ethyl acetate → methanol).

- Purification: Optimize via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Monitor fractions by TLC (vanillin-H₂SO₄ staining).

Quality Control: Validate purity via melting point, [α]D (optical rotation), and HRMS .

Advanced: How to design a study investigating its synergistic effects with standard chemotherapeutics?

Methodological Answer:

- Combination Index (CI): Use Chou-Talalay method to quantify synergy (CI <1) in cell viability assays. Test fixed-ratio combinations (e.g., 1:1, 1:5).

- Mechanistic Interrogation: Profile cell cycle (flow cytometry) and apoptosis (Annexin V) under monotherapy vs. combination.

- In Vivo Validation: Use xenograft models with dual-agent dosing. Monitor tumor volume and toxicity (ALT/AST levels).

Theoretical Framework: Align with pharmacokinetic/pharmacodynamic (PK/PD) models to optimize dosing schedules .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation via UPLC-PDA.

- Antioxidant Additives: Test ascorbic acid (0.1%) or BHT (0.01%) in formulation buffers.

- Packaging Optimization: Use amber vials with nitrogen headspace to reduce photooxidation and oxygen exposure.

Data Reporting: Quantify degradation products (e.g., quinone derivatives) and model shelf-life using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.